molecular formula C11H12N2O2 B13254284 4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol

4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol

Cat. No.: B13254284
M. Wt: 204.22 g/mol
InChI Key: JTNSZTYIGGTAGV-UHFFFAOYSA-N
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Description

4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol is a chemical compound with a unique structure that combines a phenol group with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: A wide range of substituted phenol and pyrazole derivatives.

Scientific Research Applications

4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenol group can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines.

    Enzyme Inhibition: It can inhibit specific enzymes involved in disease pathways, such as cyclooxygenase.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenethyl alcohol: Shares the phenol group but lacks the pyrazole ring.

    4-(2-Hydroxyethyl)phenol: Similar structure but without the pyrazole ring.

    Tyrosol: A naturally occurring phenolic compound with antioxidant properties.

Uniqueness

4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol is unique due to the presence of both the hydroxyethyl group and the pyrazole ring, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-[4-(2-hydroxyethyl)pyrazol-1-yl]phenol

InChI

InChI=1S/C11H12N2O2/c14-6-5-9-7-12-13(8-9)10-1-3-11(15)4-2-10/h1-4,7-8,14-15H,5-6H2

InChI Key

JTNSZTYIGGTAGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)CCO)O

Origin of Product

United States

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